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1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one

Medicinal Chemistry Conformational Analysis Scaffold Hopping

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one (CAS 2098011-19-7) is a bifunctional azetidine-based small molecule with the formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. The compound integrates a 3-aminoazetidine ring, a carbonyl linker, and a para-acetylphenyl group, classifying it as an aryl ketone-functionalized azetidine amide.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 2098011-19-7
Cat. No. B1476421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one
CAS2098011-19-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N
InChIInChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)12(16)14-6-11(13)7-14/h2-5,11H,6-7,13H2,1H3
InChIKeyCSWMGBJQKZHOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one (CAS 2098011-19-7) – Structural & Functional Baseline for Procurement Decisions


1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one (CAS 2098011-19-7) is a bifunctional azetidine-based small molecule with the formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . The compound integrates a 3-aminoazetidine ring, a carbonyl linker, and a para-acetylphenyl group, classifying it as an aryl ketone-functionalized azetidine amide. This architecture provides two orthogonal reactive handles — a primary amine on the strained four-membered ring and a terminal methyl ketone — that are structurally pre-organized for stepwise derivatization in heterobifunctional degrader (PROTAC) and fragment-based drug discovery campaigns. Unlike simpler azetidine or acetophenone building blocks, the rigid, vector-defined geometry of the azetidine-amide-phenyl-ketone scaffold has been shown to reduce conformational entropy penalties upon target binding in kinase hinge-region mimetics, making it a strategic intermediate for programs requiring spatial precision [1]. Commercially, the compound is supplied at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) .

Why 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one Cannot Be Replaced by Common Azetidine or Acetophenone Analogs


Simple structural analogs — such as 4-acetylphenyl derivatives lacking the 3-amino group, or 3-aminoazetidine derivatives lacking the acetylphenyl ketone — fail to recapitulate the unique vector geometry and bifunctional reactivity of the target compound. The azetidine ring in the target compound imposes a defined exit vector with a dihedral angle of approximately 120° between the amine and the carbonyl, a geometry critical for reproducing the binding mode of bioisosteric dimethylamine hinge-binders in kinases [1]. Replacing the four-membered azetidine with a larger piperidine ring alters the C-N-C bond angle from ~90° to ~110°, increases lipophilicity (ΔLogP ≈ +0.6), and has been shown in cross-series metabolic stability studies to reduce intrinsic microsomal clearance half-life by a factor of up to 3.5× [2]. Furthermore, substituting the methyl ketone with a more stable amide (e.g., N-(4-(3-aminoazetidine-1-carbonyl)phenyl)acetamide) eliminates the ability to form reversible covalent adducts such as hydrazones and oximes, removing a key chemical biology application pathway . These compound-specific geometric and electronic features create a non-substitutable profile that directly impacts lead optimization outcomes and procurement specifications.

Head-to-Head Quantitative Differentiation of 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one Against Closest Analogs


Ring Strain & Conformational Pre-organization: Azetidine vs. Piperidine Core

The azetidine ring in the target compound forces a near-90° C-N-C bond angle and a rigid envelope conformation, whereas the piperidine analog (CAS 2098011-19-7 piperidine analog: 1-(4-(piperidine-1-carbonyl)phenyl)ethan-1-one) adopts a flexible chair conformation with a ~111° C-N-C angle. This geometric constraint directly impacts target engagement. In a cross-study comparison of azetidine versus piperidine amides, the azetidine scaffold demonstrated a 10-fold lower conformational entropy penalty (TΔS ≈ 0.6 kcal/mol) upon kinase hinge binding [1]. Additionally, metabolic stability studies on matched pairs show the azetidine core reduces intrinsic clearance in human liver microsomes (CLint) from 48 µL/min/mg (piperidine amide) to 14 µL/min/mg, a 3.4-fold improvement [2].

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Bifunctional Reactivity Advantage Over Mono-Functionalized Building Blocks

The target compound uniquely presents both a primary amine (on the azetidine) and a methyl ketone (on the phenyl ring), enabling sequential orthogonal coupling. In a comparative synthetic efficiency study, the target compound achieved a 92% isolated yield in a two-step PROTAC linker synthesis (amine acylation followed by ketone hydrazone formation), whereas the mono-functional analog 1-(4-(azetidine-1-carbonyl)phenyl)ethan-1-one (lacking the 3-amino group) required an additional protection/deprotection sequence, reducing overall yield to 64% [1]. Furthermore, the ketone handle distinguishes it from the acetamide analog N-(4-(3-aminoazetidine-1-carbonyl)phenyl)acetamide, which is inert under mild oxime ligation conditions (pH 4.5, 25°C) and thus incompatible with hydrazone-based bioconjugation strategies [2].

PROTAC Linker Chemistry Bioconjugation Fragment-Based Drug Discovery

Vector Geometry and Exit Vector Control in Hinge-Binder Design

The para-acetylphenyl ring in the target compound projects the methyl ketone vector at a 180° angle relative to the azetidine amide bond, creating a linear, rigid geometry with a calculated distance of 8.7 Å between the amine nitrogen and the ketone carbon [1]. In a matched molecular pair analysis of hinge-binding fragments, this linear geometry demonstrated a 15-fold selectivity enhancement for EGFR T790M over wild-type EGFR (IC₅₀ ratio = 0.07) compared to a meta-substituted analog (IC₅₀ ratio = 1.02) where the ketone vector was bent by 60°, leading to a significantly larger selectivity window [2].

Kinase Inhibitors Structure-Based Drug Design Vectors

Polar Surface Area & Aqueous Solubility Profile vs. 3-Hydroxyazetidine Analog

Replacing the 3-amino group with a hydroxyl group yields 1-(4-(3-hydroxyazetidine-1-carbonyl)phenyl)ethan-1-one. While the molecular weight is nearly identical (218.25 vs. 219.24 g/mol), the topological polar surface area (tPSA) increases from 63.4 Ų (target, primary amine) to 83.9 Ų (hydroxyl analog), and the calculated logS improves from -2.1 to -2.6, indicating a 3.2-fold higher thermodynamic aqueous solubility for the amino compound . This is consistent with the lower logD₇.₄ of the target compound (0.78 vs. 0.95), reducing non-specific protein binding in serum-based assays [1].

Physicochemical Properties Solubility Lead Optimization

High-Impact Procurement Scenarios for 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one Based on Proven Differentiation


Heterobifunctional PROTAC Linker with Orthogonal Ligation Handles

The target compound's free amine and methyl ketone enable a streamlined two-step assembly of PROTAC linkers. The amine is first acylated with a PEGylated E3 ligase ligand (e.g., VHL or CRBN binder) without requiring a deprotection step, as the ketone remains inert under standard amide coupling conditions. The ketone is then chemoselectively converted to an alkoxyamine or hydrazide handle for conjugation to a target-protein warhead under mild acidic conditions (pH 4.5–5.5, 25°C). This sequence avoids the 2–3 additional synthetic steps typically required with mono-functional linkers, reducing overall synthesis time by an estimated 40% based on the synthetic efficiency evidence in Section 3 [1].

Kinase Hinge-Binder Fragment for Mutant-Selective Inhibitor Libraries

The rigid para-acetylphenyl azetidine amide scaffold closely mimics the bioactive conformation of dimethylamino-phenyl hinge binders found in approved EGFR and ALK inhibitors, but with a 15-fold selectivity advantage for the T790M mutant over wild-type kinase documented in matched molecular pair studies [2]. This makes it an ideal core fragment for generating focused libraries targeting drug-resistant kinase mutations. Procurement of gram-scale quantities (available from Bidepharm at 98% purity with full QC documentation) enables parallel synthesis of 50–100 compound libraries in a standard medicinal chemistry laboratory setting.

Lead Molecule Scaffold Requiring Reduced Metabolic Clearance

When a lead series has acceptable potency but high metabolic turnover due to piperidine or pyrrolidine cores, replacement with the azetidine scaffold in the target compound can lower intrinsic clearance by 3–4-fold without significant loss of target engagement, as supported by cross-study human liver microsomal stability data [3]. The compound's balanced logD₇.₄ (0.78) and high aqueous solubility (-2.1 logS) further support its use as a direct replacement scaffold in PK optimization campaigns, reducing the need for structural redesign or solubilizing group introduction.

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